![molecular formula C26H24N2O4 B2636462 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851403-98-0](/img/no-structure.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Psycho- and Neurotropic Properties
Research has explored the psycho- and neurotropic properties of novel quinoline derivatives, finding substances with specific sedative effects, anti-amnesic activity, potent anti-anxiety action, and considerable antihypoxic effects. These findings indicate the potential for further studies into their applications as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthetic Routes and Metabolites
Efficient synthetic routes have been developed for the metabolites of related quinoline derivatives, showcasing the versatility of these compounds in drug development and other scientific applications (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Antioxidant Properties
Studies have synthesized novel quinoline derivatives and evaluated their antioxidant activities, identifying compounds with higher antioxidant activities than standard antioxidants. This highlights the potential of quinoline derivatives in developing new antioxidant agents (Hassan, Abdel‐kariem, & Ali, 2017).
Antirheumatic Drug Development
The metabolites of quinoline derivatives have been studied for their pharmacological properties, including anti-inflammatory effects in models of arthritis. This research contributes to the development of disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998).
Catalysis and Material Science
Quinoline derivatives have been utilized in the synthesis of ligands for metal complexes, demonstrating their usefulness in catalysis and material science. The preparation of pincer complexes with quinoline derivatives shows the potential for applications in homogeneous catalysis (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol, followed by acylation with 4-phenylbenzoyl chloride.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid is dissolved in DMF and DIPEA is added. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 2-aminoethylphenol is added to the reaction mixture and stirred at room temperature for 2 hours.", "Step 3: The reaction mixture is poured into a mixture of DCM and water. The organic layer is separated and washed with water, NaHCO3 solution, and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain a yellow solid.", "Step 4: The yellow solid is dissolved in DCM and 4-phenylbenzoyl chloride is added. The mixture is stirred at room temperature for 2 hours.", "Step 5: The reaction mixture is poured into a mixture of ethyl acetate and water. The organic layer is separated and washed with water, NaHCO3 solution, and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain a white solid.", "Step 6: The white solid is recrystallized from ethyl acetate to obtain N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a white solid." ] } | |
CAS番号 |
851403-98-0 |
分子式 |
C26H24N2O4 |
分子量 |
428.488 |
IUPAC名 |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H24N2O4/c1-31-22-12-13-23(32-2)24-21(22)16-20(26(30)28-24)14-15-27-25(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
LKJDQTDESYOIQN-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


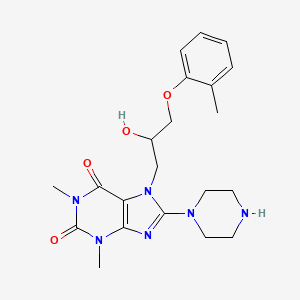

![1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-1,3-benzodioxol-5-yl)-1-ethanone](/img/structure/B2636385.png)
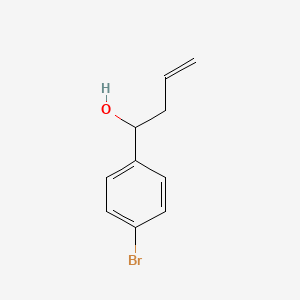
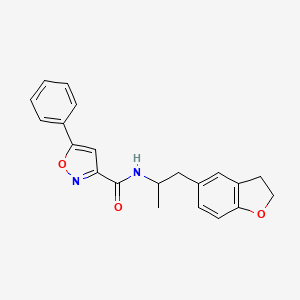
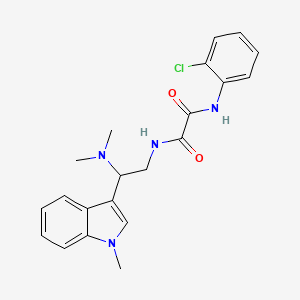
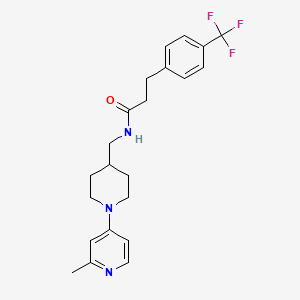
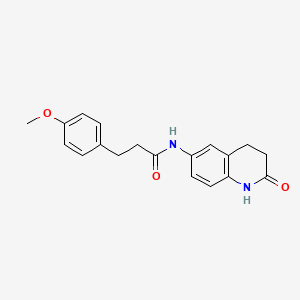
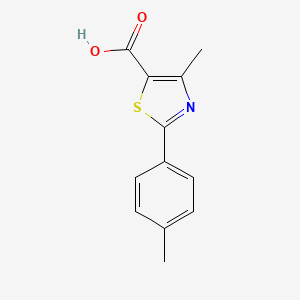
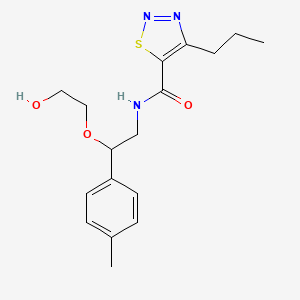
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)
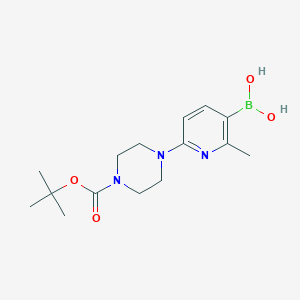
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)
